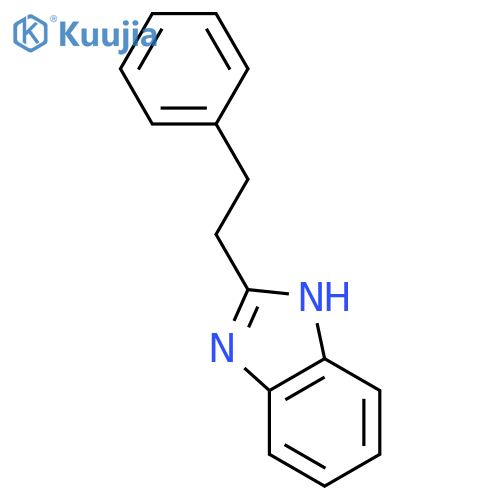

Cas no 5805-30-1 (2-(2-phenylethyl)-1H-benzimidazole)

2-(2-phenylethyl)-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Phenethyl-1H-benzo[d]imidazole

- 2-(2-phenylethyl)-1H-benzimidazole

- 2-(2-phenylethyl)-1H-1,3-benzodiazole

- 2-(2-phenylethyl)benzimidazole

- 2-phenethyl-1H-benzimidazole

- 2-Phenethyl-1H-benzoimidazole

- AC1L6F0F

- Enamine_001443

- NSC155571

- SureCN784574

- SMR000289653

- NSC-155571

- BMLOBNVUJHKONU-UHFFFAOYSA-N

- HMS2616B07

- BDBM50240909

- 2-phenethylbenzimidazole

- CCG-24743

- AKOS000275127

- STK003937

- CS-0249645

- EN300-44225

- MLS000708886

- MFCD00717221

- CHEMBL171596

- 5805-30-1

- AB00097599-01

- BBL025838

- DTXSID40302979

- VS-08112

- G28888

- Cambridge id 5805726

- SCHEMBL784574

- Z55692915

- HMS1398B13

-

- MDL: MFCD00717221

- インチ: InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)

- InChIKey: BMLOBNVUJHKONU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2

計算された属性

- せいみつぶんしりょう: 222.11582

- どういたいしつりょう: 222.116

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.178

- ふってん: 454.8°C at 760 mmHg

- フラッシュポイント: 247.8°C

- 屈折率: 1.672

- PSA: 28.68

2-(2-phenylethyl)-1H-benzimidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2-(2-phenylethyl)-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-44225-5g |

2-(2-phenylethyl)-1H-1,3-benzodiazole |

5805-30-1 | 95% | 5g |

$797.0 | 2023-08-31 | |

| eNovation Chemicals LLC | D379976-10g |

1-2-benzimidazole-2-phenylethane |

5805-30-1 | 97% | 10g |

$620 | 2024-05-24 | |

| TRC | B522090-50mg |

2-(2-phenylethyl)-1H-benzimidazole |

5805-30-1 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-44225-1.0g |

2-(2-phenylethyl)-1H-1,3-benzodiazole |

5805-30-1 | 95% | 1.0g |

$319.0 | 2023-02-10 | |

| Enamine | EN300-44225-5.0g |

2-(2-phenylethyl)-1H-1,3-benzodiazole |

5805-30-1 | 95% | 5.0g |

$797.0 | 2023-02-10 | |

| Enamine | EN300-44225-0.05g |

2-(2-phenylethyl)-1H-1,3-benzodiazole |

5805-30-1 | 95% | 0.05g |

$75.0 | 2023-08-31 | |

| abcr | AB410560-1g |

2-(2-Phenylethyl)-1H-benzimidazole; . |

5805-30-1 | 1g |

€317.00 | 2025-03-19 | ||

| A2B Chem LLC | AG65659-500mg |

2-(2-Phenylethyl)-1h-benzimidazole |

5805-30-1 | 95% | 500mg |

$298.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D379976-5g |

1-2-benzimidazole-2-phenylethane |

5805-30-1 | 97% | 5g |

$2400 | 2025-02-18 | |

| eNovation Chemicals LLC | D379976-5g |

1-2-benzimidazole-2-phenylethane |

5805-30-1 | 97% | 5g |

$2400 | 2025-03-01 |

2-(2-phenylethyl)-1H-benzimidazole 関連文献

-

Jing Zhang,Bin Guo,David James Young,Hong-Xi Li Dalton Trans. 2020 49 15527

-

Suman Kusuma,Dipak B. Bawiskar,Chob Singh,Pratheep Panneerselvam,Pradipta Sinha,Akshaya K. Samal,Arvind H. Jadhav RSC Adv. 2023 13 32110

-

Cristina Cimarelli,Matteo Di Nicola,Simone Diomedi,Riccardo Giovannini,Dieter Hamprecht,Roberta Properzi,Federico Sorana,Enrico Marcantoni Org. Biomol. Chem. 2015 13 11687

2-(2-phenylethyl)-1H-benzimidazoleに関する追加情報

Comprehensive Overview of 2-(2-Phenylethyl)-1H-Benzimidazole (CAS No. 5805-30-1): Properties, Applications, and Industry Insights

2-(2-Phenylethyl)-1H-benzimidazole (CAS No. 5805-30-1) is a specialized organic compound belonging to the benzimidazole family, which has garnered significant attention in pharmaceutical, agrochemical, and materials science research. This heterocyclic compound features a phenylethyl substituent attached to the benzimidazole core, contributing to its unique physicochemical properties and versatility in applications. With a molecular formula of C15H14N2, it exhibits a molecular weight of 222.29 g/mol, making it a valuable intermediate in synthetic chemistry.

The growing interest in benzimidazole derivatives stems from their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers frequently search for "benzimidazole-based drug discovery" or "phenylethyl-substituted heterocycles" to explore novel therapeutic agents. 2-(2-Phenylethyl)-1H-benzimidazole is particularly notable for its potential role in modulating enzyme pathways, a topic trending in precision medicine discussions. Its structural similarity to purine bases also makes it relevant in nucleic acid interactions, aligning with current interests in gene-targeted therapies.

In material science, this compound is investigated for its photostability and fluorescence properties, addressing the demand for advanced organic electronic materials. Searches like "benzimidazole in OLEDs" or "small-molecule semiconductors" highlight its industrial relevance. The compound’s thermal stability (decomposition temperature >250°C) further supports its use in high-performance coatings, a niche explored under keywords such as "heat-resistant polymers."

Synthetic routes to 2-(2-Phenylethyl)-1H-benzimidazole often involve condensation reactions between o-phenylenediamine and phenylethyl carboxylic acid derivatives, a process optimized for scalability. Analytical techniques like HPLC, NMR, and mass spectrometry ensure purity, critical for applications requiring high-grade intermediates. Recent patents emphasize its utility in "catalytic asymmetric synthesis," reflecting industry shifts toward green chemistry practices.

From a commercial perspective, suppliers and researchers prioritize "CAS 5805-30-1 sourcing" and "custom synthesis services," underscoring the compound’s niche market demand. Regulatory compliance, particularly REACH and FDA guidelines for pharmaceutical use, remains a key discussion point. Environmental considerations, such as biodegradability and eco-friendly synthesis, align with global sustainability goals, frequently searched as "green heterocyclic chemistry."

Future research directions for 2-(2-Phenylethyl)-1H-benzimidazole may explore its structure-activity relationships (SAR) in drug design or its integration into hybrid nanomaterials. As the scientific community increasingly focuses on "multi-target therapeutics" and "smart materials," this compound’s adaptability positions it as a promising candidate for interdisciplinary innovation.

5805-30-1 (2-(2-phenylethyl)-1H-benzimidazole) 関連製品

- 621-72-7(Bendazol)

- 332373-32-7(N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 1339640-22-0(Cyclopentyl (3-chloro-4-fluorophenyl)methanol)

- 2171662-27-2(3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 182482-25-3(2,4,6-Trifluorophenylboronic acid)

- 878377-56-1(4-(2-phenylphenyl)piperidine)

- 1172401-80-7(1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)

- 164221-12-9((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol)

- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)

- 1807271-70-0(3-Chloro-6-phenylpyridine-2-sulfonyl chloride)